

Application Notes and Protocols for DHFR 19-bp Deletion Analysis

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Compound of Interest

Compound Name: DHFR-IN-19

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Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism, catalyzing the conversion of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and other cellular processes.[1][2] A 19-base pair (bp) deletion polymorphism within the first intron of the DHFR gene has been identified and is the subject of extensive research due to its potential functional consequences.[1][3] This polymorphism has been associated with altered DHFR mRNA expression, which may influence susceptibility to various diseases and response to antifolate drugs.[1][2][4] This document provides detailed protocols for the analysis of the DHFR 19-bp deletion using two common polymerase chain reaction (PCR) based methods: Allele-Specific PCR (AS-PCR) and a TaqMan probe-based Real-Time PCR assay.

Data Summary

The prevalence of the DHFR 19-bp deletion varies among different populations. The homozygous deletion (del/del) genotype has been reported at frequencies ranging from 10.5% to 48%.[5] The functional significance of this polymorphism is an active area of investigation, with studies suggesting associations with conditions such as nonsyndromic cleft lip with or without cleft palate, Down syndrome, and breast cancer, as well as influencing folate metabolism.[3][4][6]

Genotype	Frequency in Iranian Population (NS-CL/P Study)[6][7]	Frequency in Boston-based Cohorts (Cognitive Study)[5][8]	Association with Nonsyndromic Cleft Lip/Palate (NS-CL/P)[6][7]
W/W (Wild-Type)	Controls: Not specified, Patients: Not specified	Not specified	Reference group
W/D (Heterozygous)	Controls: Not specified, Patients: Not specified	Not specified	Not specified
D/D (Homozygous Deletion)	Controls: 25%, Patients: 13%	23%	Reduced risk (OR=0.45, 95% CI=0.20–0.99)

Experimental Protocols

Two primary methods for genotyping the DHFR 19-bp deletion are detailed below. The choice of method may depend on available equipment, throughput requirements, and desired sensitivity.

Method 1: Allele-Specific PCR (AS-PCR)

This method utilizes two different forward primers, one specific for the wild-type allele and one for the deleted allele, with a common reverse primer.[6]

1. DNA Extraction: Genomic DNA should be extracted from whole blood or other appropriate tissue samples using a standard commercially available kit (e.g., QIAamp DNA Blood Mini Kit).
2. PCR Primer Design: The following primers are used for the AS-PCR reaction.[6][7]

Primer Name	Sequence (5' to 3')	Allele Specificity
F1 (Forward)	TCGCTGTGTCCCAGAACAT G	Non-deleted (Wild-Type)
F2 (Forward)	Not explicitly provided in search results	Deleted
R (Reverse)	AGCGCAGACCGCAAGTCTG	Common

Note: The exact sequence for the F2 primer specific to the deleted allele was not available in the provided search results. Researchers should design and validate a primer that specifically anneals to the junction created by the 19-bp deletion.

3. PCR Reaction Mixture: The following components should be combined for a final reaction volume of 20 μL .

Component	Concentration/Amount
Template DNA (~100 ng/ μL)	1 μL
Allele-Specific Forward Primer (F1 or F2) (10 pmol/ μL)	0.7 μL
Common Reverse Primer (R) (10 pmol/ μL)	0.7 μL
Prime Taq Premix (2X)	10 μL
DNase-free Water	7.6 μL

4. Thermocycling Conditions: The PCR amplification is performed using the following cycling conditions.

Step	Temperature	Duration	Cycles
Initial Denaturation	95°C	5 minutes	1
Denaturation	95°C	30 seconds	35
Annealing	To be optimized	30 seconds	35
Extension	72°C	30 seconds	35
Final Extension	72°C	7 minutes	1

Note: The optimal annealing temperature will depend on the specific primers used and should be determined empirically.

5. Genotype Determination: The PCR products are analyzed by electrophoresis on a 6% polyacrylamide gel.^[3] The presence or absence of a band for each allele-specific reaction will determine the genotype.

Method 2: TaqMan Probe-Based Real-Time PCR

This method uses a single pair of primers and two allele-specific TaqMan probes labeled with different fluorescent dyes.^{[5][9]}

1. DNA Extraction: Genomic DNA is extracted as described in Method 1.
2. Primers and Probes: The following primers and TaqMan probes are used.^{[5][9]}

Name	Sequence (5' to 3')	Dye
Forward Primer	TCGCTGTGTCCCAGAACAT G	-
Reverse Primer	AGCGCAGACCGCAAGTCTG	-
Insertion Allele Probe	ACC TGG GCG GGA CGC G	FAM
Deletion Allele Probe	TGG CCG ACT CCC GGC G	VIC

3. Real-Time PCR Reaction Mixture: The reaction is set up in a total volume of 20 µL.^{[5][9]}

Component	Final Concentration/Amount
Genomic DNA	3 ng
Forward Primer	950 nmol/L
Reverse Primer	950 nmol/L
Insertion Allele Probe (FAM)	250 nmol/L
Deletion Allele Probe (VIC)	250 nmol/L
TaqMan Universal PCR Master Mix (2X)	10 µL
Nuclease-free Water	To 20 µL

4. Real-Time PCR Thermocycling Conditions: The assay is performed on a real-time PCR system (e.g., Applied Biosystems 7300).

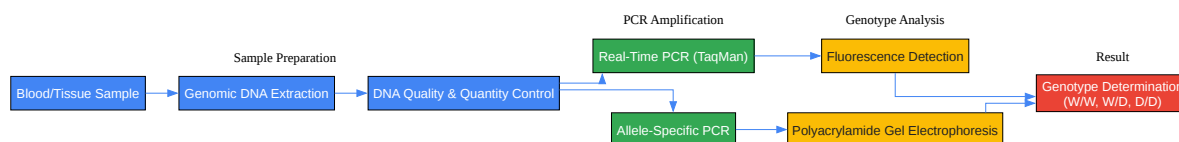
Step	Temperature	Duration
UNG Activation	50°C	2 minutes
Initial Denaturation	95°C	10 minutes
Denaturation	95°C	15 seconds
Annealing/Extension	60°C	1 minute

Number of cycles: Typically 40 cycles.

5. Genotype Determination: The genotypes are determined by analyzing the change in fluorescence of the FAM and VIC dyes. The real-time PCR software will automatically call the genotypes based on the allelic discrimination plot.

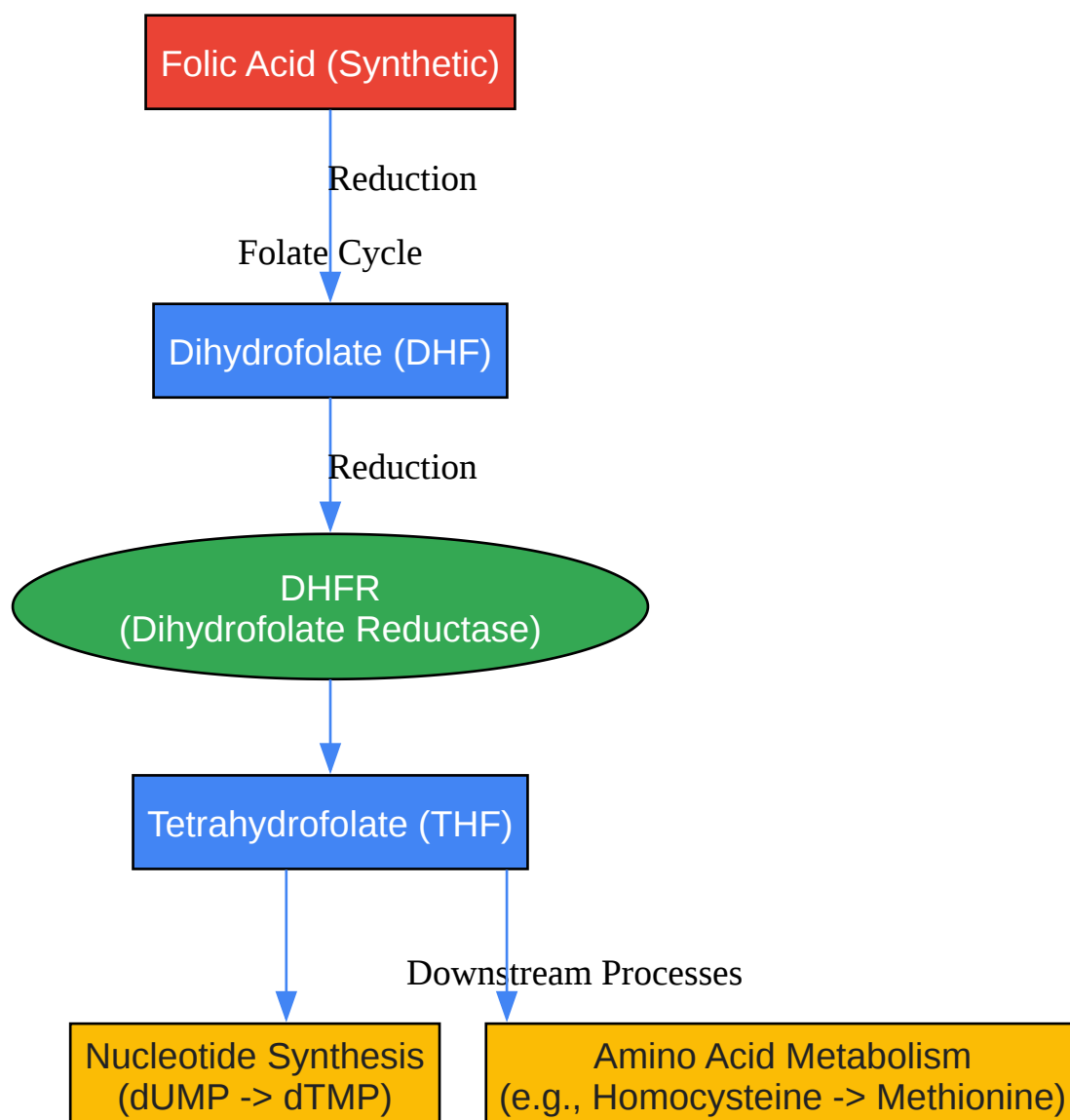
Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for DHFR 19-bp deletion analysis and a simplified representation of the folate metabolism pathway.



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Caption: Experimental workflow for DHFR 19-bp deletion genotyping.



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Caption: Simplified folate metabolism pathway highlighting the role of DHFR.

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